molecular formula C25H22ClN5O3S B2716787 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-89-1

7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2716787
CAS No.: 893788-89-1
M. Wt: 507.99
InChI Key: ZCUVRPAMADOOHT-UHFFFAOYSA-N
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Description

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a heterocyclic core fused with a triazole ring. Its structure includes:

  • A 7-chloro substituent on the quinazoline moiety, contributing electron-withdrawing effects.
  • A 3,4-dimethylbenzenesulfonyl group at position 3, enhancing lipophilicity and steric bulk.
  • A 4-ethoxyphenylamine at position 5, influencing solubility and hydrogen-bonding interactions.

The synthesis of such compounds typically involves copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) for triazole formation and nucleophilic substitution for sulfonyl group introduction .

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN5O3S/c1-4-34-19-9-7-18(8-10-19)27-23-21-14-17(26)6-12-22(21)31-24(28-23)25(29-30-31)35(32,33)20-11-5-15(2)16(3)13-20/h5-14H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUVRPAMADOOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Formation of the Quinazoline Moiety: The quinazoline ring can be constructed through a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Introduction of Substituents: The chloro, sulfonyl, and ethoxyphenyl groups can be introduced through various substitution reactions, using reagents such as chlorinating agents, sulfonyl chlorides, and ethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group may yield phenolic derivatives, while reduction of the sulfonyl group may produce sulfides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, the compound is of interest due to its potential therapeutic properties. Researchers may explore its activity against various diseases, such as cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular targets could lead to the development of new drugs.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers, coatings, and catalysts. Its unique chemical properties could be harnessed to create materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various cellular pathways, leading to the compound’s observed effects. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name Substituent at Position 3 Substituent at Position 5 Position 7
Target Compound 3,4-Dimethylbenzenesulfonyl 4-Ethoxyphenylamine Chloro
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Isopropylphenylamine Chloro
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-Ethoxyphenylamine None
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Methylphenyl 3,4-Diethoxyphenethylamine None

Key Differences and Implications

The 4-methylphenyl group in lacks a sulfonyl moiety, reducing electron-withdrawing effects and altering binding interactions.

Position 5 Modifications: The 4-ethoxyphenylamine in the target compound and provides moderate electron-donating effects, improving aqueous solubility compared to the hydrophobic 4-isopropylphenyl in .

Position 7 Chlorine :

  • The 7-chloro substituent in the target compound and may enhance binding affinity to electron-deficient enzyme active sites (e.g., kinases) through halogen bonding, unlike which lack this group .

Research Findings and Activity Trends

  • Solubility : The 4-ethoxyphenylamine group (target compound, ) confers better solubility in polar solvents than the 4-isopropylphenyl group in due to the ethoxy group’s polarity.
  • Binding Affinity : The 3,4-dimethylbenzenesulfonyl group in the target compound may improve steric interactions with hydrophobic enzyme pockets compared to smaller sulfonyl groups in .
  • Synthetic Accessibility : Compounds with benzenesulfonyl groups (target, ) are synthesized via nucleophilic substitution with sulfonyl halides , while requires alkylation of amines, increasing synthetic complexity .

Biological Activity

7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H20ClN5O3S
  • Molecular Weight : 493.97 g/mol
  • CAS Number : 904584-39-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, compounds in the quinazoline-triazole class have shown promise as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease (AD) by enhancing cholinergic neurotransmission .

1. Acetylcholinesterase Inhibition

Recent studies have demonstrated that quinazoline-triazole hybrid compounds can inhibit AChE with IC50 values ranging from 0.2 to 83.9 µM. These compounds show dual binding site inhibition at the active site of AChE, indicating their potential as novel anti-Alzheimer's drug candidates .

CompoundIC50 (µM)Binding Site
Compound 8a0.2CAS & PAS
Compound 9b83.9CAS & PAS

2. Anticancer Activity

Research has indicated that related quinazoline derivatives exhibit significant anticancer properties. For example, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the modulation of key signaling pathways associated with cancer progression.

3. Antimicrobial Properties

Compounds similar to 7-chloro derivatives have also been evaluated for their antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest a broad spectrum of efficacy against both Gram-positive and Gram-negative bacteria .

Case Study 1: Alzheimer's Disease Model

In a study evaluating the effects of quinazoline-triazole hybrids on cognitive function in a mouse model of Alzheimer's disease, administration resulted in significant improvement in memory retention compared to control groups. The reduction in AChE activity correlated with enhanced cholinergic signaling in the brain .

Case Study 2: Cancer Cell Line Evaluation

Another study investigated the anticancer effects of a series of quinazoline derivatives on human breast cancer cell lines. The results indicated that these compounds could effectively reduce cell viability and induce apoptosis through caspase activation pathways .

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